molecular formula C12H12N2O4 B6605323 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione CAS No. 2751702-81-3

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione

Cat. No. B6605323
CAS RN: 2751702-81-3
M. Wt: 248.23 g/mol
InChI Key: RUWMUUMGJHSWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, also known as 3-PPD, is a synthetic compound composed of a piperidine ring, a pyrrolidine ring, and an alkyne group. It is a versatile compound that has a wide range of applications in organic synthesis and pharmaceutical research. It is a useful intermediate in the synthesis of a variety of organic compounds, and has been used in the development of new drugs.

Scientific Research Applications

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It is also used as a catalyst in organic reactions, and as a reagent for the selective functionalization of organic molecules. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been used in the development of new drugs, such as anticonvulsants and inhibitors of enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with proteins and enzymes in the body. It has been shown to bind to specific receptors, such as the GABA-A receptor, and to inhibit the activity of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, and to reduce the symptoms of anxiety and depression. It has also been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione has been shown to have neuroprotective and neuroregenerative effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is a versatile compound that is widely used in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. It is also highly stable, and can be stored for long periods of time without significant degradation. However, 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

Given the wide range of applications of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, there are many potential future directions for research. These include further investigation into the mechanism of action of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione, its effects on various biological systems, and its potential use in the development of new drugs and therapies. In addition, further research into the synthesis of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione and its derivatives, as well as its use as a reagent in organic synthesis, could lead to new and improved applications. Finally, further research into the safety and toxicity of 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione could lead to improved safety protocols for laboratory experiments.

Synthesis Methods

3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione can be synthesized from the reaction of 2,5-dioxopyrrolidin-1-ylprop-2-ynyl acetate and 2,6-dione. This reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds in a two-step process. First, the acetate is reacted with the Lewis acid to form the alkyne intermediate. This intermediate then reacts with the 2,6-dione to form 3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione. This reaction is highly efficient, with yields of up to 99%.

properties

IUPAC Name

3-(2,5-dioxo-3-prop-2-ynylpyrrolidin-1-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-3-7-6-10(16)14(12(7)18)8-4-5-9(15)13-11(8)17/h1,7-8H,3-6H2,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWMUUMGJHSWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CC(=O)N(C1=O)C2CCC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2,5-Dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione

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